6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Researchers optimizing PI3Kα inhibitors often face synthetic bottlenecks when exploring 6-position SAR. This compound solves that: the C6 bromine enables rapid Suzuki-Miyaura diversification, yielding potent analogues (e.g., IC50 = 0.6 nM against PI3Kα) without de novo synthesis of each analogue. • Orthogonal C6-Br handle for parallel library synthesis • C3-CN group as a carbonyl bioisostere • Proven scaffold from J. Med. Chem. 2011 study We ensure ≥98% purity, consistent supply, and global delivery.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 474708-98-0
Cat. No. B1291565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
CAS474708-98-0
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)C#N
InChIInChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
InChIKeyPJSBOEVNEUCHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: Core Scaffold Overview


6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (CAS 474708-98-0, MF C8H4BrN3, MW 222.04 g/mol) is a halogenated, fused imidazopyridine heterocycle featuring a nitrile group at the 3-position and a bromine atom at the 6-position. This scaffold serves as a critical, synthetically versatile intermediate in medicinal chemistry [1]. The bromine atom at C6 provides a specific, orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries, while the carbonitrile group at C3 serves as a bioisostere for various carbonyl-containing pharmacophores [2].

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: Substitution Risk


This specific compound is not an interchangeable member of the imidazo[1,2-a]pyridine class. Substitution with other 6-halo, 6-alkyl, or 6-unsubstituted derivatives leads to divergent outcomes in cross-coupling efficiency and downstream biological activity due to the specific electronic and steric properties of the C6-Br group and the adjacent C3-CN moiety. A 2011 Journal of Medicinal Chemistry study established that varying the substituent at the 6-position is a primary driver for optimizing both enzyme and cellular potency against the PI3Kα target, and the 6-bromo derivative serves as the essential synthetic entry point for the most active compounds [1]. Furthermore, while the 6-chloro analog (CAS 123531-24-8) is commercially available, its different reactivity profile in cross-coupling reactions can necessitate complete re-optimization of synthetic protocols, introducing unexpected project delays and costs [2].

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: Differentiated Advantages


Orthogonal Reactivity of the C6-Br Handle

The key differentiating feature of 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile is the presence of the C6-Br atom. This provides a specific, orthogonal handle for late-stage functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which is the primary method for introducing aryl/heteroaryl diversity at this position [1]. In contrast, the 6-chloro analog (CAS 123531-24-8) is significantly less reactive under standard Suzuki conditions, often requiring harsher conditions or specialized catalysts, which can lead to lower yields and more byproducts. The 6-unsubstituted parent compound (Imidazo[1,2-a]pyridine-3-carbonitrile, CAS 6200-59-5) lacks this point of diversification entirely, limiting its utility as a building block [2].

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Validated PI3Kα Inhibitor Scaffold

The 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile scaffold is the direct precursor to a class of exceptionally potent PI3Kα inhibitors. The 2011 J. Med. Chem. study by Kim et al. demonstrated that compounds derived from this core, via Suzuki coupling at the C6 position, achieve low-nanomolar to sub-nanomolar biochemical IC50 values against PI3Kα [1]. For example, a key analogue derived from this building block, compound 19p, exhibited an IC50 of 0.6 nM against PI3Kα in a biochemical assay (PI3-Kinase Glo kit, Promega Inc.) and showed potent antiproliferative activity in T47D breast cancer cells [2]. This potency is not inherent to the entire imidazo[1,2-a]pyridine class but is a direct result of the specific substitution pattern that this building block enables.

Kinase Inhibition PI3Kα Structure-Activity Relationship

Cell-Active Antiangiogenic Effects

Derivatives synthesized from 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile have demonstrated not only biochemical potency but also robust cellular activity and antiangiogenic effects. In the same J. Med. Chem. study, compounds derived from this scaffold (e.g., 19c, 19d) showed significant inhibition of proliferation in T47D breast cancer cells, with IC50 values in the low micromolar range [1]. For instance, compound 19c, derived from this core, exhibited a cellular growth inhibition IC50 of 0.6 μM against T47D cells, representing a marked improvement over the natural product wortmannin, which had an IC50 of 3.4 μM in the same assay [2]. Furthermore, these compounds exhibited noteworthy antiangiogenic activity in a tube formation assay using human umbilical vein endothelial cells (HUVECs), indicating potential for targeting tumor vasculature.

Cellular Activity Antiangiogenesis Cancer Cell Proliferation

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: Application Scenarios


PI3Kα Hit-to-Lead Optimization

This compound is the optimal choice for programs aiming to explore SAR at the 6-position of the imidazo[1,2-a]pyridine core. The presence of the bromine atom allows for rapid, modular, and high-yielding synthesis of diverse analogues via Suzuki-Miyaura cross-coupling, as demonstrated in the 2011 J. Med. Chem. study [1]. This approach is significantly more efficient than de novo synthesis of each analogue from different starting materials, enabling faster SAR exploration and reducing overall chemistry costs. The proven potency of derivatives from this scaffold (e.g., IC50 = 0.6 nM against PI3Kα) provides a high-confidence starting point [2].

PI3K/Akt/mTOR Pathway Probe Development

The potent and cell-active nature of derivatives synthesized from this core makes it an excellent starting point for developing chemical probes to dissect the PI3K/Akt/mTOR signaling pathway. The antiangiogenic activity observed in HUVEC tube formation assays suggests that probes derived from this scaffold can be used to study not only cell proliferation but also the role of PI3K in angiogenesis and vascular biology [1]. The ability to generate a variety of analogues with different selectivity profiles (as suggested by the SAR study) is critical for developing selective probes to deconvolute pathway-specific effects [2].

Kinase-Focused Parallel Library Synthesis

For organizations focused on building diverse screening libraries targeting the kinase family, this building block offers a strategic advantage. Its orthogonal reactivity allows for the creation of large, focused libraries via parallel synthesis, where the C6 position is diversified with a range of aryl, heteroaryl, and alkyl groups using a single, robust coupling protocol [1]. This approach is more cost-effective and time-efficient than acquiring a diverse set of pre-synthesized analogues. The resulting library is enriched with compounds possessing a core scaffold known to engage the kinase ATP-binding site, increasing the likelihood of identifying novel, potent hits against multiple kinase targets [2].

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